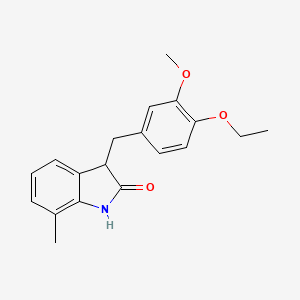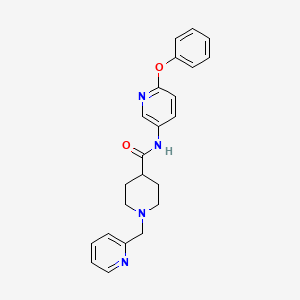![molecular formula C16H22O3 B6094199 3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione](/img/structure/B6094199.png)
3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of 2,6-dimethylphenol with 3-chloropropanol to form 3-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with pentane-2,4-dione under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-2,4-pentanedione
- 2,4-Dimethyl-3-pentanone
- 3-Ethyl-2,4-pentanedione
Uniqueness
3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features .
属性
IUPAC Name |
3-[3-(2,6-dimethylphenoxy)propyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-7-5-8-12(2)16(11)19-10-6-9-15(13(3)17)14(4)18/h5,7-8,15H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPHKYBGPYWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCC(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6094123.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]isonicotinamide](/img/structure/B6094124.png)
![2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6094137.png)
![3-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one](/img/structure/B6094158.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B6094161.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![(1S,5S,7S)-7-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6094192.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
